molecular formula C6H10BrClO B14584116 4-Bromohexanoyl chloride CAS No. 61222-83-1

4-Bromohexanoyl chloride

Cat. No.: B14584116
CAS No.: 61222-83-1
M. Wt: 213.50 g/mol
InChI Key: IRRPCVGEZFKKQH-UHFFFAOYSA-N
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Description

4-Bromohexanoyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromohexanoyl chloride can be synthesized through the reaction of hexanoic acid with thionyl chloride, followed by bromination. The process involves the following steps :

    Conversion of Hexanoic Acid to Hexanoyl Chloride: Hexanoic acid is reacted with thionyl chloride (SOCl2) in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to produce hexanoyl chloride.

    Bromination: The hexanoyl chloride is then treated with N-bromosuccinimide (NBS) in the presence of a catalyst such as hydrogen bromide (HBr). The reaction mixture is heated to facilitate the bromination process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromohexanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to produce 4-bromohexanoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    4-Bromohexanoic Acid: Formed by hydrolysis.

Scientific Research Applications

4-Bromohexanoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromohexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 4-Bromohexanoyl chloride is unique due to the presence of both the acyl chloride and bromine functional groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .

Properties

CAS No.

61222-83-1

Molecular Formula

C6H10BrClO

Molecular Weight

213.50 g/mol

IUPAC Name

4-bromohexanoyl chloride

InChI

InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3

InChI Key

IRRPCVGEZFKKQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)Cl)Br

Origin of Product

United States

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